

An In-depth Technical Guide on the Thermochemical Properties of 4,4-Dimethylpentanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylpentanal

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This technical guide provides a comprehensive overview of the thermochemical properties of **4,4-Dimethylpentanal**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds, details the established experimental and computational methodologies for determining thermochemical properties, and presents a logical workflow for their determination.

Introduction to 4,4-Dimethylpentanal

4,4-Dimethylpentanal, a branched-chain aldehyde with the chemical formula $C_7H_{14}O$, possesses a molecular structure characterized by a terminal aldehyde group and a quaternary carbon atom. Its structure is as follows:

The presence of the neopentyl group significantly influences its physical and chemical properties, including its reactivity and thermochemistry. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction modeling, process design, and safety assessments in chemical synthesis.

Quantitative Thermochemical Data

Direct experimental thermochemical data for **4,4-Dimethylpentanal** is not readily available in public databases. Therefore, this section presents data for structurally related and isomeric aldehydes to provide a comparative basis. The values for n-heptanal, an isomer of **4,4-Dimethylpentanal**, and other relevant aldehydes are provided.

Table 1: Physical and Chemical Properties of **4,4-Dimethylpentanal** and Related Compounds

Property	4,4-Dimethylpentanal	n-Heptanal
Molecular Formula	C ₇ H ₁₄ O[1]	C ₇ H ₁₄ O[2]
Molecular Weight	114.19 g/mol [1]	114.18 g/mol [2]
Boiling Point	Not available	153 °C[2]
CAS Number	926-36-3[1]	111-71-7[2]

Table 2: Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$) for Aldehydes (gas phase, 298.15 K)

Compound	Formula	$\Delta_f H^\circ$ (kJ/mol)	$\Delta_f H^\circ$ (kcal/mol)	Reference
Acetaldehyde	C ₂ H ₄ O	-166.2 ± 0.5	-39.72 ± 0.12	[3]
Propanal	C ₃ H ₆ O	-189.0 ± 4.6	-45.18 ± 1.1	[3]
Butanal	C ₄ H ₈ O	-209.2 ± 0.7	-50.0 ± 0.17	[3]
Pentanal	C ₅ H ₁₀ O	-228.5 ± 1.2	-54.61 ± 0.29	[3]
Hexanal	C ₆ H ₁₂ O	-248.4 ± 1.5	-59.37 ± 0.36	[3]
Heptanal	C ₇ H ₁₄ O	-268.6 ± 1.9	-64.2 ± 0.45	[3]

Table 3: Standard Molar Entropy (S°) and Heat Capacity (C_p) for Acetaldehyde (gas phase, 298.15 K)

Compound	Formula	S° (J/mol·K)	C_p (J/mol·K)	Reference
Acetaldehyde	C ₂ H ₄ O	264.2 ± 0.4	55.32 ± 0.08	[4]

Note: The data for acetaldehyde is provided to illustrate typical values for a small aldehyde. Values for larger and branched aldehydes would be expected to be higher.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties relies on a set of well-established experimental techniques. The primary methods are calorimetry for measuring heat changes and spectroscopy for deriving thermodynamic data from molecular energy levels.

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.

- Bomb Calorimetry (for Enthalpy of Combustion):
 - Principle: This technique measures the heat of combustion of a substance in a constant-volume vessel, the "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.
 - Methodology:
 - A precisely weighed sample of the substance (e.g., **4,4-Dimethylpentanal**) is placed in a crucible inside the bomb.
 - The bomb is filled with high-pressure oxygen (typically 25-30 atm) to ensure complete combustion.
 - The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).
 - The initial temperature of the water is recorded.
 - The sample is ignited electrically.
 - The final temperature of the water after combustion is recorded.
 - The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of

combustion, such as benzoic acid), and the mass of the sample.

- Differential Scanning Calorimetry (DSC) (for Heat Capacity):
 - Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
 - Methodology:
 - A small, accurately weighed sample is placed in an aluminum pan. An empty pan is used as a reference.
 - The sample and reference are heated at a constant rate.
 - The instrument measures the difference in heat flow to the sample and the reference required to maintain them at the same temperature.
 - This differential heat flow is directly proportional to the heat capacity of the sample.

Spectroscopic techniques can be used to determine thermodynamic quantities by analyzing the energy levels of molecules.

- Principle: By studying the vibrational and rotational spectra of a molecule, its energy levels can be determined. Statistical mechanics can then be used to calculate thermodynamic properties such as entropy and heat capacity from these energy levels.
- Methodology:
 - The infrared (IR) and Raman spectra of the gaseous sample are recorded to determine the vibrational frequencies.
 - Microwave spectroscopy can be used to determine the rotational constants.
 - These spectroscopic constants are used as input for statistical mechanics calculations to determine the partition function.
 - From the partition function, the standard entropy, heat capacity, and other thermodynamic functions can be calculated.

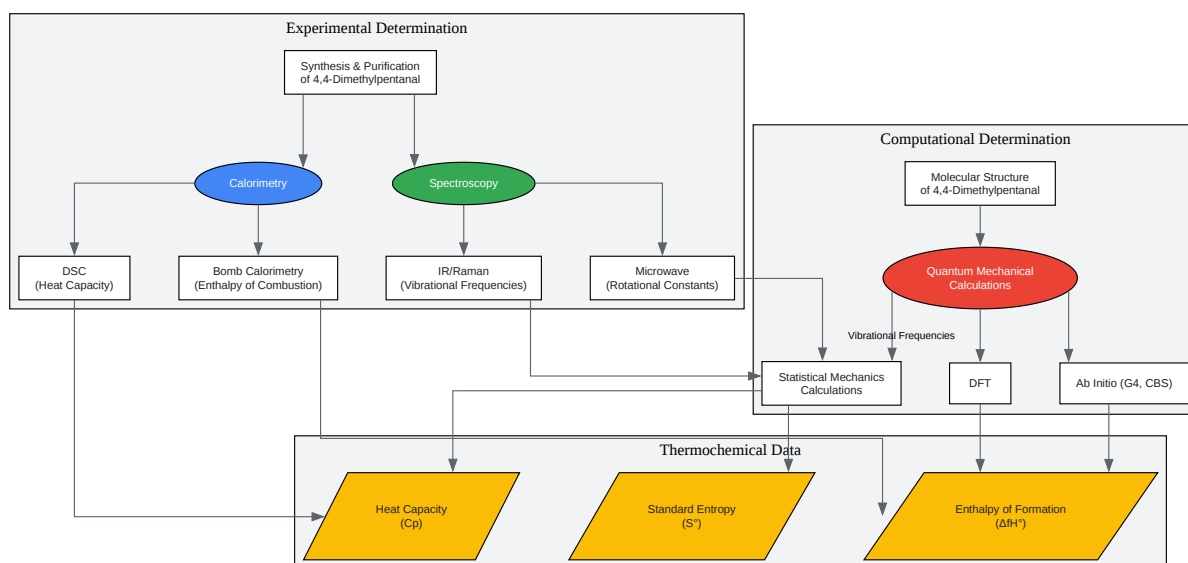
Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.

- Principle: Quantum mechanical methods are used to calculate the electronic energy of a molecule. From this, and by calculating vibrational frequencies, it is possible to determine thermochemical properties.
- Methodologies:
 - Ab initio methods: High-level ab initio methods like the Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) methods can provide highly accurate thermochemical data.^[5] These methods involve a series of calculations at different levels of theory and with different basis sets to extrapolate to a high-accuracy result.
 - Density Functional Theory (DFT): DFT is a computationally less expensive method that can provide good accuracy for thermochemical predictions, especially when combined with empirical corrections.^[6]
 - Isodesmic Reactions: To improve the accuracy of calculated enthalpies of formation, isodesmic reactions are often used. These are hypothetical reactions where the number and types of chemical bonds are conserved on both sides of the equation. This helps in canceling out systematic errors in the calculations.

Visualization of Workflow

The following diagram illustrates a typical workflow for the determination of thermochemical properties, integrating both experimental and computational approaches.



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Caption: Workflow for determining thermochemical properties.

Conclusion

While direct experimental thermochemical data for **4,4-Dimethylpentanal** are currently lacking in the literature, this guide provides a framework for understanding and obtaining these crucial

parameters. By leveraging data from analogous compounds and employing the detailed experimental and computational methodologies described, researchers can derive reliable estimates for the enthalpy of formation, standard entropy, and heat capacity of **4,4-Dimethylpentanal**. Such data are indispensable for the advancement of chemical process development and scientific research involving this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermochemical Properties of 4,4-Dimethylpentanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058898#thermochemical-properties-of-4-4-dimethylpentanal]

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